

Preparing RhoNox-1 Working Solution from DMSO Stock: Application Notes and Protocols

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Compound of Interest

Compound Name: RhoNox-1

Cat. No.: B14079859

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Introduction

RhoNox-1 is a cell-permeable fluorescent probe designed for the specific detection of divalent iron ions (Fe^{2+}) within living cells.[1][2][3][4] Upon selective reaction with Fe^{2+} , **RhoNox-1** is converted to its highly fluorescent form, rhodamine B, exhibiting a distinct orange-red fluorescence.[5] This irreversible reaction provides a valuable tool for investigating the roles of labile iron pools in various biological and pathological processes.[4][6] **RhoNox-1** is particularly noted for its tendency to localize within the Golgi apparatus.[1][3][4]

This document provides detailed protocols for the preparation of **RhoNox-1** working solutions from a dimethyl sulfoxide (DMSO) stock, along with guidelines for cell staining procedures.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for **RhoNox-1**.

Table 1: Physicochemical and Spectroscopic Properties

Property	Value
Molecular Formula	C ₂₈ H ₃₀ N ₂ O ₄
Molecular Weight	458.55 g/mol [3]
CAS Number	1447815-38-4[3]
Excitation Wavelength (Ex)	540 nm[1][3][4]
Emission Wavelength (Em)	575 nm[1][3][4]
Appearance	Pink to red solid[1]

Table 2: Solution Preparation and Storage

Parameter	Recommendation
Stock Solution Solvent	DMSO (hygroscopic; use newly opened)[1]
Stock Solution Concentration	1 mM[1][2][3][4]
Working Solution Solvent	Serum-free cell culture medium or PBS[1][2][3][4]
Working Solution Concentration	1-10 µM (concentration should be optimized for the specific application)[1][2][3][4]
Stock Solution Storage	-20°C for up to 1 month or -80°C for up to 6 months (protect from light)[1]

Experimental Protocols

Preparation of 1 mM RhoNox-1 Stock Solution in DMSO

- Reagent Preparation: Allow the vial of solid **RhoNox-1** and a new vial of anhydrous DMSO to equilibrate to room temperature.
- Dissolution: To prepare a 1 mM stock solution, dissolve 50 µg of **RhoNox-1** in 110 µL of DMSO.[1][3][4] Alternatively, for 1 mg of **RhoNox-1**, add 2.1808 mL of DMSO.[1][3]

- **Mixing:** Vortex the solution until the solid is completely dissolved. Sonication may be used to aid dissolution.[\[2\]](#)
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[\[1\]](#) Always protect the solution from light.[\[1\]](#)

Preparation of RhoNox-1 Working Solution

- **Thawing:** Thaw a single aliquot of the 1 mM **RhoNox-1** DMSO stock solution at room temperature.
- **Dilution:** Dilute the stock solution to the desired final concentration (typically in the range of 1-10 µM) using a serum-free cell culture medium or Phosphate Buffered Saline (PBS).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) For example, to make 1 mL of a 5 µM working solution, add 5 µL of the 1 mM stock solution to 995 µL of serum-free medium or PBS.
- **Usage:** The working solution should be prepared fresh for each experiment.

Protocol for Staining Adherent Cells

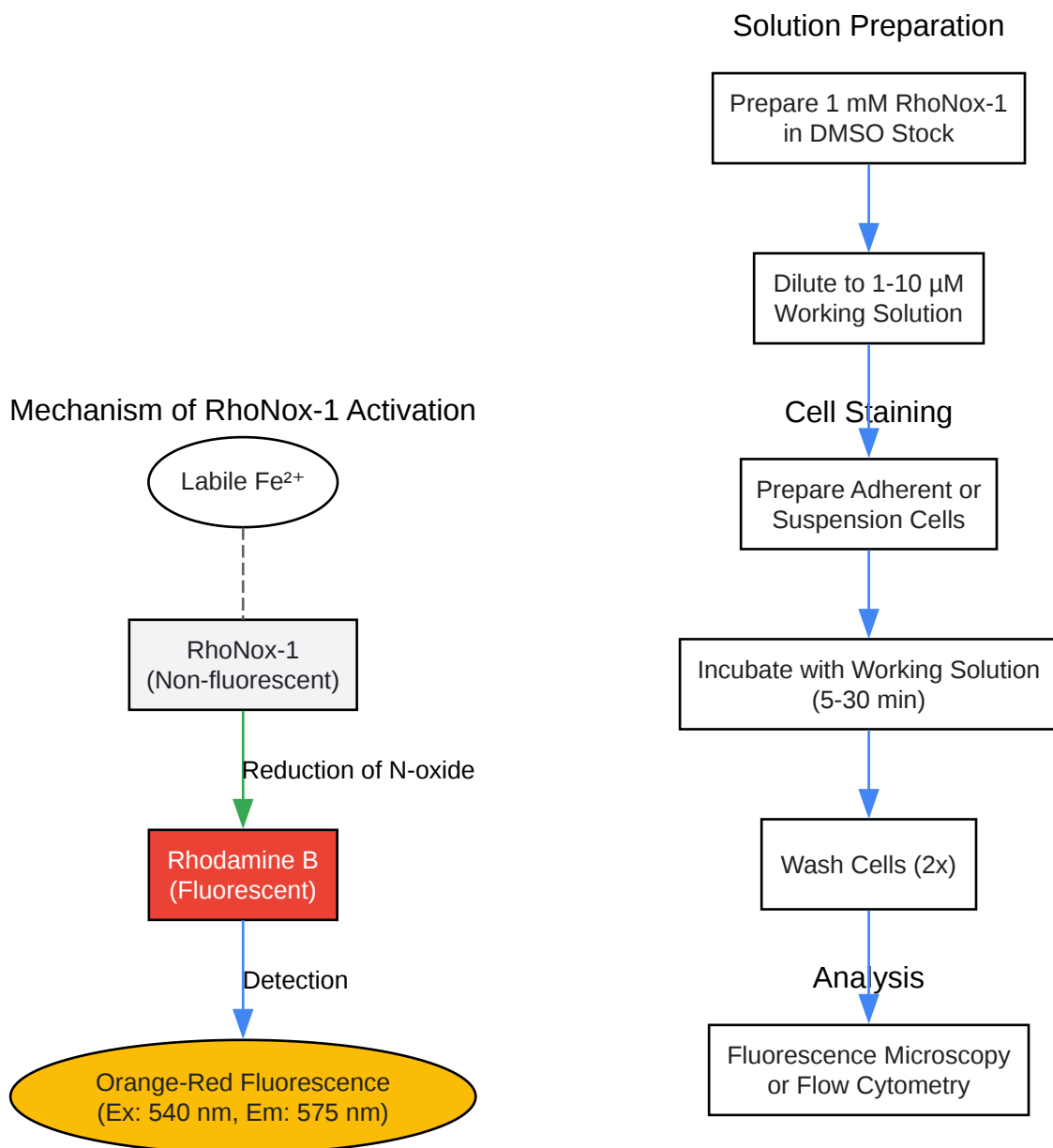
- **Cell Culture:** Culture adherent cells on sterile coverslips or in a suitable imaging dish.
- **Aspirate Medium:** Carefully remove the cell culture medium.
- **Staining:** Add a sufficient volume of the **RhoNox-1** working solution (e.g., 100 µL for a single well in a 96-well plate) to cover the cells.[\[1\]](#)[\[4\]](#)
- **Incubation:** Incubate the cells at room temperature for 5-30 minutes.[\[1\]](#)[\[3\]](#)[\[4\]](#) The optimal incubation time may vary depending on the cell type and experimental conditions.
- **Washing:** Aspirate the staining solution and wash the cells twice with fresh, pre-warmed culture medium (5 minutes per wash).[\[1\]](#)[\[3\]](#)[\[4\]](#)
- **Imaging:** The cells are now ready for observation by fluorescence microscopy.

Protocol for Staining Suspension Cells

- Cell Preparation: Centrifuge the cell suspension at 1000 x g for 3-5 minutes at 4°C to pellet the cells.[\[1\]](#)[\[4\]](#) Discard the supernatant.
- Washing: Resuspend the cell pellet in PBS and wash twice by centrifugation (1000 x g for 3-5 minutes), discarding the supernatant each time.[\[1\]](#)[\[4\]](#)
- Cell Density Adjustment: Resuspend the cells to a density of approximately 1×10^6 cells/mL.[\[1\]](#)[\[4\]](#)
- Staining: Add 1 mL of the **RhoNox-1** working solution to the cell suspension.[\[1\]](#)[\[4\]](#)
- Incubation: Incubate at room temperature for 5-30 minutes.[\[1\]](#)[\[3\]](#)[\[4\]](#)
- Post-Stain Centrifugation: Centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[\[1\]](#)[\[4\]](#)
- Final Washes: Wash the cells twice with PBS (5 minutes each wash).[\[1\]](#)[\[4\]](#)
- Resuspension and Analysis: Resuspend the final cell pellet in serum-free medium or PBS for analysis by flow cytometry or fluorescence microscopy.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Visualizations

General Experimental Workflow for Cell Staining



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